Cixiophiopogon A

Description

Properties

IUPAC Name |

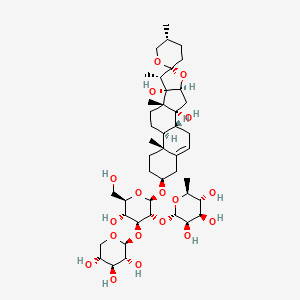

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-34(52)32(50)29(47)20(2)57-38)35(31(49)27(16-45)59-39)60-37-33(51)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3/t19-,20+,21-,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39-,40+,41+,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMVQWDHRXAQNR-YVEJFGEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cixiophiopogon A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cixiophiopogon A is a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, this document summarizes the activities of related steroidal glycosides from the same plant source, offering insights into its potential therapeutic applications. Detailed experimental protocols for the isolation and analysis of similar compounds, as well as general methodologies for assessing relevant biological effects, are also presented.

Chemical Structure and Properties

This compound is classified as a steroidal glycoside. Its complex structure is characterized by a steroid aglycone linked to multiple sugar moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₄H₇₀O₁₈ | [1] |

| Molecular Weight | 887.02 g/mol | [1] |

| CAS Number | 288143-27-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 50 mg/mL (56.37 mM); H₂O: < 0.1 mg/mL (insoluble) | [1] |

| SMILES Notation | O--INVALID-LINK--CO2)([H])C[C@]34O">C@@([C@@H]1C)[C@]3(CC[C@@]5([H])[C@@]4([H])CC=C6[C@@]5(CC--INVALID-LINK----INVALID-LINK--[C@@H]7O--INVALID-LINK--[C@@H]8O)([H])[C@@H]8O)([H])[C@@H]7O--INVALID-LINK----INVALID-LINK--[C@H]9O)([H])[C@@H]9O">C@HC6)C)C | [1] |

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity of this compound are not extensively reported. However, research on other steroidal glycosides and compounds isolated from Ophiopogon japonicus suggests several potential therapeutic areas. The compound is noted to be studied for its antioxidant and anti-inflammatory properties[2].

Cytotoxic Activity

Several steroidal saponins from Ophiopogon japonicus have demonstrated cytotoxic effects against various human tumor cell lines. For instance, a newly isolated steroidal glycoside, (25R)-ruscogenin 1-O-(4-O-sulfo)-β-D-fucopyranoside, exhibited moderate cytotoxicity against SK-Mel-2 and KB cells[3]. Another study reported that certain ophiopogonins were cytotoxic for HepG2, HLE, BEL7402, BEL7403, and Hela cell lines[4].

Table 2: Cytotoxic Activity of a Steroidal Glycoside from Ophiopogon japonicus

| Compound | Cell Line | IC₅₀ (µM) |

| (25R)-ruscogenin 1-O-(4-O-sulfo)-β-D-fucopyranoside | SK-Mel-2 | 24.3 |

| KB | 28.8 |

Note: This data is for a related compound, not this compound.

Anti-inflammatory Activity

Homoisoflavonoids isolated from the rhizome of Ophiopogon japonicus have shown significant anti-inflammatory effects. One new compound, 4′-O-Demethylophiopogonanone E, was found to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-induced RAW 264.7 macrophage cells. The anti-inflammatory action of this compound is suggested to be mediated through the inhibition of the phosphorylation of ERK1/2 and JNK[5]. This suggests a potential mechanism of action for compounds from this plant, including this compound.

Caption: Potential anti-inflammatory signaling pathway modulation.

Neuroprotective Effects

While direct evidence for this compound is unavailable, other steroidal glycosides and extracts from medicinal plants have demonstrated neuroprotective properties. These effects are often evaluated by assessing the compound's ability to protect neuronal cells from toxins or oxidative stress.

Experimental Protocols

Extraction and Isolation of Steroidal Glycosides

The following is a general procedure for the extraction and isolation of steroidal glycosides from the tubers of Ophiopogon japonicus, adapted from methodologies described in the literature[3][6].

Caption: General workflow for steroidal glycoside extraction.

In Vitro Anti-inflammatory Assay

This protocol describes the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, based on a published study[5].

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT Assay): Prior to the anti-inflammatory assay, determine the cytotoxicity of this compound on RAW 264.7 cells to select non-toxic concentrations for the subsequent experiments.

-

Nitric Oxide Assay:

-

Seed RAW 264.7 cells in 24-well plates.

-

After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A positive control with dexamethasone can be included.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm. The inhibition of NO production is calculated relative to the LPS-stimulated control.

-

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell supernatant can be quantified using specific ELISA kits according to the manufacturer's instructions.

In Vitro Neuroprotection Assay

A common method to assess neuroprotective effects is to measure the viability of neuronal cells after exposure to a neurotoxin, with and without the test compound.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in an appropriate medium and conditions. For some assays, cells may need to be differentiated into a more mature neuronal phenotype.

-

Neurotoxin Exposure: Induce neuronal damage by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or glutamate for excitotoxicity models.

-

Treatment: Co-incubate the cells with the neurotoxin and various concentrations of this compound.

-

Cell Viability Assessment: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. An increase in cell viability in the presence of this compound compared to the toxin-only control indicates a neuroprotective effect.

Conclusion

This compound, a steroidal glycoside from Ophiopogon japonicus, represents a promising natural product for further investigation. While direct evidence of its biological activity is currently limited, the known cytotoxic, anti-inflammatory, and neuroprotective effects of related compounds from the same plant provide a strong rationale for its study. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to quantify its biological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 288143-27-1 | NLA14327 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Cixiophiopogon A: A Technical Guide to Its Source, Isolation, and Potential Biological Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cixiophiopogon A, a steroidal glycoside sourced from the tuberous roots of Ophiopogon japonicus (Liliaceae). This document details the methodologies for its isolation and purification, presents relevant quantitative data, and explores its potential biological activities through hypothesized signaling pathways.

Source and Chemical Profile

This compound is a natural product found in Ophiopogon japonicus, a plant used extensively in traditional medicine. As a steroidal saponin, its structure contributes to the plant's overall bioactive profile.[1][2]

| Compound Name | Chemical Formula | Molecular Weight | Source |

| This compound | C44H70O18 | 887 g/mol | Tuberous roots of Ophiopogon japonicus |

Isolation and Purification Protocols

Extraction

-

Preparation of Plant Material : The tuberous roots of Ophiopogon japonicus are washed, dried, and pulverized into a coarse powder.

-

Solvent Extraction : The powdered material is subjected to extraction with an organic solvent, typically 70-95% ethanol or methanol, at room temperature or under reflux for several hours. This process is usually repeated multiple times to ensure a comprehensive extraction of the target compounds.

-

Concentration : The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, containing a mixture of saponins, polysaccharides, and other metabolites, is then subjected to a series of chromatographic separations.

-

Macroporous Resin Chromatography : The crude extract is dissolved in water and passed through a macroporous adsorption resin column (e.g., XAD-7HP).[2]

-

Adsorption : The solution is loaded onto the column, allowing the steroidal saponins to adsorb to the resin.

-

Washing : The column is washed with water to remove water-soluble impurities like sugars and polysaccharides.

-

Elution : The adsorbed saponins are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Silica Gel Column Chromatography : Fractions enriched with steroidal saponins are further purified using silica gel column chromatography.

-

Eluent System : A gradient of chloroform-methanol or a similar solvent system is typically used for elution.

-

Fraction Collection : Fractions are collected and analyzed by TLC to pool those containing compounds with similar retention factors.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification to obtain high-purity this compound, preparative HPLC is employed.

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of acetonitrile-water or methanol-water is a typical mobile phase.

-

Detection : Eluted compounds are monitored using a UV or evaporative light scattering detector (ELSD).

-

The following diagram illustrates a general workflow for the isolation of this compound.

Quantitative Data

Quantitative data on the isolation yield of this compound is scarce in the literature. However, data on the enrichment of total steroidal saponins (TSS) from Ophiopogon japonicus and the purity of commercially available this compound provide valuable benchmarks.

| Parameter | Value | Method/Source | Reference |

| Purity of this compound | 99.89% | Commercial Product | [1] |

| TSS Content in Crude Extract | 1.83% | Spectrophotometry | [2] |

| TSS Content after Resin Enrichment | 13.86% | Spectrophotometry | [2] |

| Recovery Yield of TSS (Resin) | 82.68% | Spectrophotometry | [2] |

Hypothesized Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet prevalent, its classification as a saponin and the reported antioxidant and anti-inflammatory properties of Ophiopogon japonicus extracts suggest potential interactions with key cellular signaling pathways involved in inflammation and oxidative stress.[8][9][10][11]

Anti-Inflammatory Action: NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. It is hypothesized that this compound may inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines.

Antioxidant Action: Nrf2/HO-1 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes, such as heme oxygenase-1 (HO-1). This compound may exert its antioxidant effects by activating this protective pathway.

Conclusion

This compound represents a promising bioactive compound from Ophiopogon japonicus. The outlined isolation and purification protocols provide a framework for obtaining this compound for further research. While quantitative data on its natural abundance and isolation efficiency require more detailed investigation, the high purity achievable through chromatographic methods is evident. Future research should focus on elucidating the specific molecular mechanisms underlying the biological activities of this compound, particularly its interaction with the NF-κB and Nrf2 signaling pathways, to validate its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroidal glycosides from tubers of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Two new furostanol saponins from the fibrous root of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Cymbopogon citratus as source of new and safe anti-inflammatory drugs: bio-guided assay using lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Cixiophiopogon A: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cixiophiopogon A is a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus. While direct and comprehensive studies on the specific mechanism of action of this compound are currently limited in publicly available scientific literature, this technical guide synthesizes the known biological activities and molecular mechanisms of structurally related steroidal glycosides and extracts from Ophiopogon japonicus. This information provides a strong foundation for inferring the potential pharmacological activities of this compound. The primary putative mechanisms are likely to involve the modulation of key signaling pathways implicated in inflammation and cancer, including the NF-κB, MAPK, and PI3K/Akt pathways, as well as the regulation of apoptosis and cell cycle progression. This document aims to provide a detailed overview of these potential mechanisms, supported by available quantitative data and experimental protocols, to guide future research and drug development efforts.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a well-known herb in traditional medicine, particularly in East Asia. Its tuberous roots are a rich source of various bioactive compounds, including a diverse array of steroidal glycosides. This compound is one such compound identified from this plant. Steroidal glycosides from Ophiopogon japonicus have garnered significant scientific interest due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and cardioprotective effects.

Given the structural similarities among steroidal glycosides isolated from the same plant source, it is plausible that this compound shares common mechanisms of action with its more extensively studied counterparts, such as Ophiopogonin D and Ruscogenin. This guide will, therefore, focus on the established molecular pathways influenced by these related compounds to build a comprehensive picture of the likely biological activities of this compound.

Putative Mechanisms of Action

Based on the activities of related compounds, the mechanism of action of this compound is hypothesized to involve the following key areas:

-

Anti-inflammatory Activity: Modulation of the NF-κB and MAPK signaling pathways.

-

Anticancer Activity: Induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis through pathways such as PI3K/Akt, STAT3, and p53.

Anti-inflammatory Mechanisms

Several steroidal glycosides from Ophiopogon japonicus, notably Ophiopogonin D and Ruscogenin, have demonstrated potent anti-inflammatory effects. The primary mechanism underlying this activity appears to be the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a critical regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

-

Ophiopogonin D has been shown to ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway. It is suggested that Ophiopogonin D has a high affinity for the REL-homology domain of NF-κB-p65, which impedes its translocation to the nucleus.[1] In mouse pulmonary epithelial cells, Ophiopogonin D attenuates inflammation induced by particulate matter (PM2.5) by suppressing the AMPK/NF-κB pathway.[2][3]

-

Ruscogenin has been observed to inhibit TNF-α-induced overexpression of Intercellular Adhesion Molecule-1 (ICAM-1) at both the mRNA and protein levels. This inhibition is accompanied by a considerable suppression of NF-κB activation by decreasing the nuclear translocation and DNA binding activity of the NF-κB p65 subunit.

-

Extracts of Ophiopogon japonicus have also been shown to downregulate NF-κB binding activity, leading to the inhibition of matrix metalloproteinase (MMP)-2 expression.[4] Polysaccharides from Ophiopogon japonicus can also regulate the TLR4/Myd88/NF-κB signaling pathway.[5]

The proposed mechanism of NF-κB inhibition by steroidal glycosides from Ophiopogon japonicus is depicted in the following signaling pathway diagram.

Anticancer Mechanisms

Various steroidal saponins from Ophiopogon japonicus have demonstrated cytotoxic activities against a range of human tumor cell lines.[6] The anticancer effects are likely mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key survival and proliferation pathways.

-

Ophiopogonin D has been reported to increase apoptosis in colorectal cancer cells by activating the tumor suppressor p53 via ribosomal proteins L5 and L11, and by inhibiting the expression of the oncoprotein c-Myc via CNOT2.[7][8] It also regulates cell cycle proteins such as cyclin D1 and CDK4.[3]

-

Ruscogenin has shown anti-apoptotic effects in normal cells by reducing oxidative stress and inhibiting VDAC1 expression and mitochondrial calcium handling, suggesting a potential to selectively target cancer cells, which often have dysregulated apoptosis.[9][10]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Ophiopogonin D has been shown to inhibit the phosphorylation of AKT in a dose-dependent manner.[3] Steroidal saponins from Ophiopogon japonicus are known to induce apoptosis and cell cycle arrest through the PI3K/Akt/mTOR pathway.[11] Fermented extracts of Ophiopogon japonicus also inhibit VSMC proliferation through decreased phosphorylation of AKT.[4]

-

MAPK Pathway: The MAPK signaling cascade is involved in cell proliferation, differentiation, and apoptosis. Formulations containing extracts from Ophiopogon japonicus have been found to attenuate fibroblast senescence by suppressing the p38 MAPK pathway.[12]

-

STAT3 Pathway: The STAT3 signaling pathway is often constitutively active in cancer cells and promotes their survival and proliferation. Ophiopogonin D has been shown to induce apoptosis and exert anti-tumor effects by inhibiting the STAT3 signaling pathway in non-small cell lung carcinoma cells.[3]

A diagram illustrating the potential multi-target anticancer mechanism of this compound is presented below.

Quantitative Data

Table 1: Anti-inflammatory Activity of Ophiopogonin D

| Model System | Treatment | Effect | Signaling Pathway |

| Dextran sodium sulfate-induced colitis in mice | Ophiopogonin D | Alleviation of colitis | Inhibition of epithelial NF-κB signaling |

| PM2.5-induced inflammation in mouse pulmonary epithelial cells | Ophiopogonin D | Attenuation of inflammation | Suppression of AMPK/NF-κB pathway |

Table 2: Anticancer Activity of Ophiopogonin D

| Cell Line | Treatment Concentration | Effect | Molecular Targets |

| Colorectal cancer cells | 40 µM | Induction of nucleolar stress, inhibition of Ki67 expression | Depletion of IPO7 and XPO1 |

| Colorectal cancer cells | Dose-dependent | Induction of p53, inhibition of c-Myc, regulation of cyclin D1/CDK4 | RPL5, RPL11, CNOT2 |

| Human lung cancer cells | Not specified | Suppression of cell proliferation | Inhibition of NF-κB, PI3K/Akt, and AP-1 pathways |

| Non-small cell lung carcinoma cells | Not specified | Induction of apoptosis | Inhibition of STAT3 signaling |

Experimental Protocols

The following are summaries of experimental protocols used in the studies of related compounds, which can serve as a reference for designing experiments for this compound.

In Vitro Anti-inflammatory Assay (NF-κB Inhibition)

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Ophiopogonin D, Ruscogenin) for a specified period before stimulation.

-

Western Blot Analysis: To assess the activation of the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are measured. Cytoplasmic and nuclear protein fractions are separated. Proteins are resolved by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phospho-IκBα, IκBα, p65, and a nuclear marker (e.g., Lamin B1).

-

Immunofluorescence: To visualize the nuclear translocation of p65, cells grown on coverslips are treated as described above, then fixed, permeabilized, and incubated with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The localization of p65 is observed using a fluorescence microscope.

In Vitro Anticancer Assay (Apoptosis and Cell Cycle Analysis)

-

Cell Culture: Human cancer cell lines (e.g., colorectal, lung, breast cancer) are maintained in appropriate culture media.

-

Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, or 72 hours. Cell viability is determined by adding MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.

-

Apoptosis Assay (Annexin V/PI Staining): Cells are treated with the test compound for a specified time. They are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is quantified by flow cytometry.

-

Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as PI in the presence of RNase. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

The workflow for a typical in vitro investigation of the anticancer effects is outlined below.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is yet to be established, the available data on structurally related steroidal glycosides from Ophiopogon japonicus provide a strong rationale for its potential anti-inflammatory and anticancer properties. The inhibition of key inflammatory and oncogenic signaling pathways, such as NF-κB, PI3K/Akt, MAPK, and STAT3, represents a promising area of investigation.

Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

-

In Vitro Screening: Systematically evaluating the effects of this compound on a panel of cancer cell lines and in inflammatory cell models.

-

Mechanism-based Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound using the experimental approaches outlined in this guide.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammation and cancer.

A thorough investigation into the mechanism of action of this compound will be crucial for unlocking its therapeutic potential and advancing its development as a novel pharmacological agent.

References

- 1. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of fermented extract of Ophiopogon japonicas on thrombin-induced vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ophiopogon-japonicas-alleviates-myocardial-ischemia-reperfusion-injury-in-rats-through-regulation-of-tlr4-myd88-nf-b-pi3k-akt-mtor-and-nrf2-ho-1-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 7. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]

- 9. Protective effects and mechanism of action of ruscogenin in a mouse model of ovalbumin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 12. Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation - PMC [pmc.ncbi.nlm.nih.gov]

Cixiophiopogon A: A Technical Overview of a Novel Steroidal Glycoside

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 288143-27-1 Molecular Formula: C₄₄H₇₀O₁₈ Molecular Weight: 887.02 g/mol

Abstract

Cixiophiopogon A is a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant with a long history in traditional medicine.[1][2][3] While specific research on the biological activities of this compound is currently limited in publicly available scientific literature, the class of steroidal glycosides from Ophiopogon japonicus is known for a range of pharmacological effects, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known information on this compound and extrapolates potential areas of investigation and methodologies based on the activities of structurally related compounds from the same plant source.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its complex structure includes a steroidal aglycone core and a sugar moiety, characteristic of steroidal glycosides.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 288143-27-1 | [1][3] |

| Molecular Formula | C₄₄H₇₀O₁₈ | [1][3] |

| Molecular Weight | 887.02 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Source | Tuberous roots of Ophiopogon japonicus | [1][2][3] |

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature. However, based on the known pharmacological profiles of other steroidal glycosides and extracts from Ophiopogon japonicus, this compound is hypothesized to possess anti-inflammatory and antioxidant activities.

Anti-Inflammatory Activity (Hypothesized)

Other bioactive compounds isolated from Ophiopogon japonicus, such as ophiopogonin D and various homoisoflavonoids, have demonstrated significant anti-inflammatory effects.[4] These effects are often attributed to the inhibition of pro-inflammatory mediators. A proposed mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways.

A hypothetical signaling pathway for the anti-inflammatory action of this compound is presented below. This is an illustrative model based on the known mechanisms of similar natural products and requires experimental validation.

References

Cixiophiopogon A: A Technical Overview of a Steroidal Glycoside

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cixiophiopogon A is a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus.[1] This document provides a technical overview of its chemical properties. Due to the limited specific research on this compound, this guide also outlines potential biological activities based on related compounds from the same plant source, along with detailed, standardized experimental protocols for investigating these activities and the key signaling pathways likely involved.

Chemical Properties of this compound

This compound is classified as a steroidal glycoside.[1] The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄₄H₇₀O₁₈ | MedchemExpress.com[2] |

| Molecular Weight | 887.02 g/mol | MedchemExpress.com[2] |

| Appearance | White to off-white solid | MedchemExpress.com[2] |

| Source | Tuberous roots of Ophiopogon japonicus (Liliaceae) | MedchemExpress.com[2] |

Potential Biological Activities

While direct experimental evidence for this compound is scarce, other steroidal glycosides isolated from Ophiopogon japonicus, such as Ophiopogonin D, have demonstrated a range of pharmacological effects. These findings suggest that this compound may possess similar properties, making it a candidate for investigation in the following areas:

-

Anti-inflammatory Activity: Many steroidal saponins from O. japonicus exhibit anti-inflammatory properties.[3] This suggests this compound could potentially modulate inflammatory responses.

-

Neuroprotective Effects: Ginsenosides, which are structurally related glycosides, have shown significant neuroprotective effects against oxidative stress and in models of neurodegenerative diseases.[4] Given that compounds from O. japonicus are used in traditional medicine for conditions that may involve neuronal damage, investigating the neuroprotective potential of this compound is a logical step.

-

Anticancer Activity: Several novel steroidal saponins from O. japonicus have been investigated for their cytotoxic activities against various cancer cell lines, including MDA-MB-435, HepG2, and A549.[5]

Experimental Protocols

The following are detailed, standard methodologies for investigating the potential anti-inflammatory and neuroprotective effects of this compound in vitro.

The diagram below outlines a general workflow for screening and characterizing the bioactivity of this compound.

This protocol assesses the ability of this compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to the wells (except for the negative control) and incubate for 24 hours.[6]

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[7] A decrease in nitrite levels in this compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

-

Cytokine Analysis (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

This protocol evaluates the potential of this compound to protect neuronal cells from excitotoxicity induced by glutamate.

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach and differentiate for 24-48 hours.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 12 to 24 hours.

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of L-glutamate (e.g., 5 mM) for 24 hours to induce cell death.[8]

-

Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO. Read the absorbance at 570 nm. Increased viability in cells pre-treated with this compound indicates a neuroprotective effect.

-

Reactive Oxygen Species (ROS) Measurement: To assess oxidative stress, use a fluorescent probe like DCFH-DA. After treatment, incubate cells with DCFH-DA, and measure fluorescence. A reduction in fluorescence indicates decreased ROS production.

Key Signaling Pathways

The biological effects of compounds like this compound are often mediated through the modulation of specific intracellular signaling pathways. Based on potential anti-inflammatory and neuroprotective activities, the NF-κB and Nrf2 pathways are of significant interest.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[9] Its inhibition is a key target for anti-inflammatory drugs.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[10] Activation of this pathway can protect cells from oxidative damage, a common element in both inflammation and neurodegeneration.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 4. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Steroidal Glycosides from Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogon japonicus, commonly known as Dwarf Lilyturf or Maidong, is a perennial herb whose roots are a cornerstone of Traditional Chinese Medicine. Modern phytochemical research has unveiled a rich diversity of bioactive compounds within this plant, with steroidal glycosides being among the most significant. These compounds, which are a class of saponins, have garnered considerable attention for their wide array of pharmacological activities. This technical guide provides a comprehensive overview of the steroidal glycosides found in Ophiopogon japonicus, detailing their extraction and isolation, pharmacological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

The primary steroidal glycosides identified in Ophiopogon japonicus include a range of spirostanol and furostanol saponins, with prominent examples being ophiopogonin B, ophiopogonin D, ophiopogonin D', and ruscogenin.[1][2][3] More recent investigations have led to the discovery of novel compounds, such as ophiopogonins H-O and fibrophiopogonins A and B.[1][4] These molecules have demonstrated potent biological effects, including cardioprotective, anti-inflammatory, anti-cancer, and anti-diabetic properties, making them promising candidates for therapeutic development.[2][5][6]

Extraction and Isolation of Steroidal Glycosides

The isolation of steroidal glycosides from the tubers of Ophiopogon japonicus is a multi-step process involving extraction, fractionation, and purification.

Experimental Protocol: Extraction and Isolation

-

Preparation of Plant Material : Dried tubers of Ophiopogon japonicus are pulverized into a fine powder to increase the surface area for efficient extraction.[7]

-

Extraction : The powdered material is subjected to extraction with a polar solvent. A common method involves maceration or reflux extraction with methanol or 70% ethanol for several hours. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.[7][8]

-

Concentration : The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation : The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The steroidal glycosides, being polar in nature, predominantly partition into the n-butanol fraction.

-

Purification : The n-butanol fraction is further purified using various chromatographic techniques. This often involves:

-

Macroporous Resin Column Chromatography : The n-butanol extract is loaded onto a macroporous resin column and eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to separate compounds based on polarity.

-

Silica Gel Column Chromatography : Fractions enriched with steroidal glycosides are subjected to silica gel column chromatography with a gradient elution system, such as chloroform-methanol or ethyl acetate-methanol, for finer separation.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification and isolation of individual steroidal glycosides, reversed-phase preparative HPLC (e.g., on a C18 column) with a mobile phase of acetonitrile-water or methanol-water is employed.[9]

-

Quantitative Analysis by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust method for the quantitative analysis of steroidal saponins, which often lack a strong UV chromophore.

Experimental Protocol: HPLC-ELSD Analysis

-

Chromatographic System : A standard HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is used.[9]

-

Mobile Phase : A gradient elution is typically employed using acetonitrile (A) and water (B). A representative gradient program is as follows: 0-45 min, 35%-55% A.[9]

-

Flow Rate : 1.0 mL/min.[9]

-

Column Temperature : 35°C.[9]

-

ELSD Conditions :

-

Quantification : Quantification is achieved by constructing a calibration curve using the logarithmic values of the peak area versus the logarithmic values of the concentration of reference standards (e.g., ophiopogonin D).[3]

Pharmacological Activities and Mechanisms of Action

Cardioprotective Effects

Steroidal glycosides from Ophiopogon japonicus have demonstrated significant cardioprotective effects, particularly in models of myocardial ischemia and doxorubicin-induced cardiotoxicity. The underlying mechanisms involve the mitigation of oxidative stress and inflammation.[5]

Experimental Workflow for Assessing Cardioprotective Effects

Caption: Workflow for evaluating the cardioprotective effects of Ophiopogon japonicus steroidal glycosides (SOJ).

Table 1: Cardioprotective Effects of Ophiopogon japonicus Saponins (SOJ) in Doxorubicin-Induced Chronic Heart Failure in Rats

| Parameter | Control Group | CHF Group | CHF + SOJ (100 mg/kg) Group |

| Hemodynamics | |||

| LVESP (mmHg) | 132.8 ± 5.4 | 109.2 ± 4.8 | 127.1 ± 5.1 |

| +dP/dtmax (mmHg/s) | 6890 ± 280 | 3855 ± 150 | 5530 ± 210 |

| -dP/dtmax (mmHg/s) | -5430 ± 220 | -3150 ± 130 | -4725 ± 190 |

| Myocardial Injury Markers | |||

| CK-MB (U/L) | 250 ± 20 | 655 ± 50 | 400 ± 35 |

| LDH (U/L) | 320 ± 25 | 651 ± 55 | 476 ± 40 |

| Oxidative Stress Markers | |||

| SOD (U/mg protein) | 450 ± 30 | 210 ± 18 | 380 ± 25 |

| MDA (nmol/mg protein) | 2.5 ± 0.2 | 8.5 ± 0.7 | 4.2 ± 0.4 |

| Inflammatory Cytokines | |||

| TNF-α (pg/mg protein) | 80 ± 7 | 250 ± 20 | 130 ± 11 |

| IL-6 (pg/mg protein) | 110 ± 9 | 320 ± 25 | 160 ± 14 |

Data are presented as mean ± SD. CHF: Chronic Heart Failure; SOJ: Steroidal Saponins from Ophiopogon japonicus; LVESP: Left Ventricular End-Systolic Pressure; ±dP/dtmax: Maximum Rate of Rise/Fall of Left Ventricular Pressure; CK-MB: Creatine Kinase-MB; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Anti-inflammatory Activity

The steroidal glycosides from Ophiopogon japonicus, particularly ophiopogonin D and ruscogenin, exhibit potent anti-inflammatory effects. These effects are mediated through the inhibition of key inflammatory pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[6]

Signaling Pathway of Anti-inflammatory Action

Caption: Inhibition of LPS-induced inflammatory pathways by Ophiopogon japonicus steroidal glycosides.

-

Animals : Male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Induction of Edema : Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of the rats.[10][11]

-

Treatment : Test compounds (e.g., Ophiopogon japonicus extract or isolated glycosides) and a reference drug (e.g., indomethacin, 10 mg/kg) are administered intraperitoneally or orally 30-60 minutes before the carrageenan injection. A control group receives the vehicle only.[11]

-

Measurement of Paw Edema : The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Cell Culture and Treatment : Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of steroidal glycosides for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies).[12]

-

Protein Extraction : Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p38 MAPK and NF-κB p65, as well as IκBα.

-

Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Anti-Cancer Activity

Several steroidal saponins from Ophiopogon japonicus have demonstrated cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 2: Cytotoxic Activity of Steroidal Glycosides from Ophiopogon japonicus against Human Cancer Cell Lines (IC₅₀ in µM)

| Compound | HepG2 (Liver) | HLE (Liver) | BEL7402 (Liver) | BEL7403 (Liver) | HeLa (Cervical) | A375 (Melanoma) | MCF-7 (Breast) |

| Ophiopogonin P | > 50 | > 50 | > 50 | > 50 | > 50 | - | - |

| Ophiopogonin Q | 4.8 | 6.2 | 5.5 | 7.1 | 3.9 | - | - |

| Ophiopogonin R | > 50 | > 50 | > 50 | > 50 | > 50 | - | - |

| Ophiopogonin S | > 50 | > 50 | > 50 | > 50 | > 50 | - | - |

| Known Saponin 5 | 7.8 | 9.1 | 6.4 | 8.2 | 5.3 | - | - |

| Known Saponin 6 | 9.2 | 10.5 | 8.1 | 9.8 | 6.7 | - | - |

| Known Saponin 8 | 6.5 | 7.9 | 5.8 | 7.3 | 4.6 | - | - |

| Known Saponin 9 | 8.1 | 9.6 | 7.2 | 8.9 | 5.9 | - | - |

| Fibrophiopogonin A | - | - | - | - | - | 22.5 | 28.7 |

| Fibrophiopogonin B | - | - | - | - | - | 18.9 | 25.4 |

Data compiled from multiple sources.[2][4] "-" indicates data not available.

-

Cell Culture and Treatment : Cancer cells are seeded in 6-well plates and treated with various concentrations of the test compound for 24-48 hours.

-

Cell Harvesting : Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation. Cells are washed twice with cold phosphate-buffered saline (PBS).[13]

-

Staining : Cells are resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) staining solutions are added to the cell suspension.[13]

-

Incubation : The cells are incubated for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[13]

References

- 1. Steroidal saponins from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New steroidal glycosides from the fibrous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. CN102247524A - Preparation method of ophiopogon japonicus (Thunb.) Ker-Gawl total steroidal saponin extract, and application thereof in antisenescence pharmacy - Google Patents [patents.google.com]

- 8. Frontiers | Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

A Comprehensive Review of Steroidal Glycosides from Ophiopogon japonicus, with Reference to Cixiophiopogon A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The inquiry for "Cixiophiopogon" does not correspond to a recognized genus or species in scientific literature. However, research has identified "Cixiophiopogon A," a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae). Due to the limited availability of specific pharmacological data on this compound, this review will provide a comprehensive overview of the broader class of steroidal glycosides found in Ophiopogon japonicus. This plant, also known as Maidong, is a staple in traditional East Asian medicine, valued for its therapeutic properties in treating a range of ailments, including cardiovascular and respiratory conditions. Modern research has focused on elucidating the pharmacological activities of its primary bioactive constituents, which include steroidal saponins, homoisoflavonoids, and polysaccharides. This guide will focus on the steroidal glycosides, presenting quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development.

Chemical Constituents and Quantitative Data

Ophiopogon japonicus is a rich source of various steroidal glycosides, which are believed to be the main contributors to its pharmacological effects. These compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. The quantitative data for some of these activities are summarized below.

| Compound | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |

| (25R)-ruscogenin 1-O-(4-O-sulfo)-β-D-fucopyranoside | Cytotoxicity | SK-Mel-2 | 24.3 µM | |

| (25R)-ruscogenin 1-O-(4-O-sulfo)-β-D-fucopyranoside | Cytotoxicity | KB | 28.8 µM | |

| Fibrophiopogonin A & B | Cytotoxicity | A375 & MCF-7 | Not specified | |

| Ophiopogonin D | Anti-inflammatory | Colitis mouse model | Not specified | |

| Ophiopogonin D | Cardioprotective | Doxorubicin-induced cardiomyocyte injury | Not specified |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are summaries of protocols used in the study of steroidal glycosides from Ophiopogon japonicus.

In Vitro Solubility Preparation of this compound

-

Stock Solution: A stock solution is prepared by dissolving this compound in dimethyl sulfoxide (DMSO) to a concentration of 50 mg/mL (56.37 mM). The use of freshly opened DMSO and sonication is recommended to aid dissolution.

-

Storage: The stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light to prevent degradation.

In Vivo Solution Preparation of this compound

A working solution for in vivo experiments can be prepared by sequentially adding co-solvents to a clear stock solution. One such protocol is as follows:

-

Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and ensure it is evenly mixed.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a clear solution with a solubility of at least 1.25 mg/mL (1.41 mM). It is recommended to prepare this working solution fresh on the day of use.

Cytotoxicity Assay for Steroidal Glycosides

The cytotoxic effects of novel steroidal glycosides from Ophiopogon japonicus were evaluated against human cancer cell lines (SK-Mel-2 and KB). While the specific assay is not detailed in the abstract, such studies typically involve methods like the MTT or SRB assay. In these assays, cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48-72 hours). Cell viability is then determined by measuring the absorbance of a colored product formed by viable cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Signaling Pathways

The pharmacological effects of steroidal glycosides from Ophiopogon japonicus are mediated through the modulation of various signaling pathways. A key pathway implicated in the anti-inflammatory effects of these compounds is the NF-κB signaling pathway.

Anti-inflammatory Mechanism of Ophiopogonin D

Ophiopogonin D has been shown to ameliorate colitis in mouse models by inhibiting the epithelial NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Ophiopogonin D is thought to interfere with this cascade, thereby reducing the inflammatory response.

A Pharmacological Profile of Steroidal Glycosides from Ophiopogon japonicus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic of inquiry was "Cixiophiopogon," with a specific interest in "Cixiophiopogon A." Our comprehensive literature review revealed that this compound is a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae). However, there is a significant lack of specific pharmacological data available for this compound in published scientific literature. Therefore, this guide provides a broader pharmacological profile of the class of steroidal glycosides from Ophiopogon japonicus, using the well-researched compound Ophiopogonin D as a primary exemplar to illustrate the potential therapeutic activities and mechanisms of action relevant to this class of molecules.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. Its tuberous roots are a rich source of various bioactive compounds, including a significant class of steroidal glycosides. These compounds, often referred to as steroidal saponins, have garnered considerable scientific interest for their diverse and potent pharmacological activities. This technical guide synthesizes the current understanding of the pharmacological profile of steroidal glycosides from Ophiopogon japonicus, with a focus on their anti-cancer, cardioprotective, and anti-inflammatory effects. We delve into the molecular mechanisms, present quantitative data from key studies, detail experimental methodologies, and visualize the intricate signaling pathways involved.

Core Pharmacological Activities

The steroidal glycosides derived from Ophiopogon japonicus exhibit a wide spectrum of biological activities. The most extensively studied of these is Ophiopogonin D, which has demonstrated significant potential in preclinical models of various diseases. The primary pharmacological effects can be categorized as follows:

-

Anti-Cancer Activity: Ophiopogonin D has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the modulation of key signaling pathways.

-

Cardioprotective Effects: Steroidal glycosides from Ophiopogon japonicus have demonstrated the ability to protect cardiac tissue from injury, particularly in models of doxorubicin-induced cardiotoxicity.

-

Anti-inflammatory Properties: These compounds exhibit potent anti-inflammatory effects by targeting central inflammatory signaling cascades.

Quantitative Pharmacological Data

The following tables summarize quantitative data from key preclinical studies, illustrating the efficacy of steroidal glycosides from Ophiopogon japonicus.

Table 1: Anti-Cancer Effects of Ophiopogonin D on Non-Small Cell Lung Carcinoma (NSCLC) Cells

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| STAT3 Phosphorylation | A549 | Ophiopogonin D | 10 µM | Significant reduction in p-STAT3 levels after 6 hours | [1] |

| Cell Viability | A549 | Ophiopogonin D | 0-20 µM | Dose-dependent decrease in cell viability | [1] |

| Apoptosis | A549 | Ophiopogonin D | 10 µM | Induction of apoptosis, evidenced by TUNEL assay | [1] |

| Tumor Growth (in vivo) | A549 xenograft | Ophiopogonin D | - | Significant reduction in tumor growth in a preclinical mouse model | [1] |

Table 2: Cardioprotective Effects of Steroidal Saponins from Ophiopogon japonicus (SOJ) in a Doxorubicin-Induced Chronic Heart Failure (CHF) Rat Model

| Parameter | Group | Treatment | Result | Reference |

| Left Ventricular Ejection Fraction (LVEF) | CHF + SOJ | 100 mg/kg SOJ | Increased to 68.26 ± 5.28% | [2] |

| Malondialdehyde (MDA) | CHF + SOJ | 100 mg/kg SOJ | Decreased to 4.03 ± 0.43 nmol/mg protein | [2] |

| Superoxide Dismutase (SOD) | CHF + SOJ | 100 mg/kg SOJ | Increased to 268.77 ± 6.20 U/mg protein | [2] |

| TNF-α | CHF + SOJ | 100 mg/kg SOJ | Decreased to 110.02 ± 6.96 pg/mg protein | [2] |

| IL-6 | CHF + SOJ | 100 mg/kg SOJ | Decreased to 154.41 ± 7.72 pg/mg protein | [2] |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of steroidal glycosides from Ophiopogon japonicus are mediated through the modulation of several critical intracellular signaling pathways.

Anti-Cancer Mechanisms

Ophiopogonin D exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes involved in cell proliferation, survival, and angiogenesis. Ophiopogonin D has been shown to suppress the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus. This leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

Another key mechanism in the anti-cancer activity of Ophiopogonin D involves the p38-MAPK pathway. Upregulation of p38-MAPK signaling has been linked to the induction of apoptosis in human laryngocarcinoma cells following treatment with Ophiopogonin D.

Cardioprotective and Anti-inflammatory Mechanisms

The cardioprotective and anti-inflammatory effects of steroidal glycosides from Ophiopogon japonicus are largely attributed to their ability to suppress the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its sustained activation contributes to tissue damage in various pathological conditions, including cardiotoxicity. Ophiopogonin D has been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.

In Vitro Anti-Cancer Assays

-

Cell Culture: Human non-small cell lung carcinoma (A549) or human laryngocarcinoma (AMC-HN-8) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Western Blot Analysis: To assess the phosphorylation status and total protein levels of signaling molecules (e.g., STAT3, p38-MAPK), cells are treated with Ophiopogonin D at various concentrations and time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

-

Electrophoretic Mobility Shift Assay (EMSA): To determine the DNA binding activity of transcription factors like STAT3, nuclear extracts from treated and untreated cells are incubated with a radiolabeled oligonucleotide probe containing the consensus binding site. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography.

-

NF-κB Reporter Assay: Cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid. After treatment with Ophiopogonin D and/or an inflammatory stimulus (e.g., TNF-α), the activities of both luciferases are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

In Vivo Cardioprotectiv-ity Model

-

Animal Model: A doxorubicin-induced cardiotoxicity model is commonly established in male Sprague-Dawley rats. Doxorubicin is administered intraperitoneally at a cumulative dose (e.g., 15 mg/kg) over a period of several weeks to induce chronic heart failure.

-

Treatment: A saponin-rich extract from Ophiopogon japonicus (SOJ) is administered orally to the treatment group.

-

Evaluation of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS). Hemodynamic parameters like left ventricular end-systolic pressure (LVESP) and end-diastolic pressure (LVEDP) are also measured.

-

Biochemical Analysis: Blood samples and heart tissues are collected to measure markers of cardiac injury (e.g., creatine kinase-MB, lactate dehydrogenase) and oxidative stress (e.g., malondialdehyde, superoxide dismutase). Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the heart tissue are quantified using ELISA kits.

-

Histological Analysis: Heart tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate morphological changes and tissue damage.

Conclusion

The steroidal glycosides from Ophiopogon japonicus, exemplified by Ophiopogonin D, represent a promising class of natural products with significant therapeutic potential. Their multifaceted pharmacological activities, including anti-cancer, cardioprotective, and anti-inflammatory effects, are underpinned by their ability to modulate key signaling pathways such as STAT3, p38-MAPK, and NF-κB. The quantitative data from preclinical studies provide a strong rationale for further investigation and development of these compounds as novel therapeutic agents. While direct pharmacological data on this compound remains limited, its structural similarity to other active steroidal glycosides from the same plant suggests it may share a similar pharmacological profile. Future research should focus on the detailed pharmacological characterization of this compound and other less-studied glycosides from Ophiopogon japonicus to fully unlock their therapeutic potential.

References

A Technical Guide to the Therapeutic Potential of Cixiophiopogon (Ophiopogon japonicus)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of Cixiophiopogon, more commonly known as Ophiopogon japonicus or Mai Dong. This document synthesizes current scientific findings on its bioactive compounds and their pharmacological effects, with a focus on anti-inflammatory, cardiovascular, neuroprotective, and metabolic applications. Detailed experimental methodologies and quantitative data are presented to support further research and development in this field.

Core Bioactive Compounds and Therapeutic Overview

Ophiopogon japonicus is a perennial herb rich in a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2] These constituents contribute to its diverse pharmacological activities, which have been validated in modern research, supporting its traditional use in East Asian medicine for conditions related to the lungs, heart, and stomach.[1][3] Key identified therapeutic effects include anti-inflammatory, cardioprotective, neuroprotective, and anti-diabetic actions.[4]

Anti-inflammatory Effects

Extracts and isolated compounds from Ophiopogon japonicus have demonstrated significant anti-inflammatory properties.[2] The primary mechanisms involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Quantitative Data on Anti-inflammatory Activity

| Compound/Extract | Model/Assay | Target | Efficacy (IC50 or other) | Reference |

| Aqueous Extract (ROJ-ext) | PMA-induced HL-60 cell adhesion to ECV304 cells | Cell Adhesion | IC50: 42.85 µg/mL | [5] |

| Ruscogenin | PMA-induced HL-60 cell adhesion to ECV304 cells | Cell Adhesion | IC50: 7.76 nmol/L | [5] |

| Ophiopogonin D | PMA-induced HL-60 cell adhesion to ECV304 cells | Cell Adhesion | IC50: 1.38 nmol/L | [5] |

| 4'-O-Demethylophiopogonanone E | LPS-induced RAW 264.7 cells | IL-1β Production | IC50: 32.5 ± 3.5 µg/mL | [6][7] |

| 4'-O-Demethylophiopogonanone E | LPS-induced RAW 264.7 cells | IL-6 Production | IC50: 13.4 ± 2.3 µg/mL | [6][7] |

| Ruscogenin | FMLP-induced superoxide generation (extracellular) in mouse neutrophils | Superoxide Anion | IC50: 1.07 ± 0.32 µM | [8] |

| Ruscogenin | FMLP-induced superoxide generation (intracellular) in mouse neutrophils | Superoxide Anion | IC50: 1.77 ± 0.46 µM | [8] |

| Ruscogenin | PMA-induced superoxide generation (extracellular) in mouse neutrophils | Superoxide Anion | IC50: 1.56 ± 0.46 µM | [8] |

| Ruscogenin | PMA-induced superoxide generation (intracellular) in mouse neutrophils | Superoxide Anion | IC50: 1.29 ± 0.49 µM | [8] |

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Ophiopogon japonicus compounds are mediated through several signaling pathways. Ruscogenin has been shown to inhibit the TLR4/NF-κB pathway, reducing the expression of inflammatory cytokines.[3] Ophiopogonin D also demonstrates inhibitory effects on the NF-κB signaling pathway.[9][10][11] Additionally, compounds like 4'-O-Demethylophiopogonanone E have been found to inhibit the phosphorylation of ERK1/2 and JNK in MAPK signaling pathways.[7]

Experimental Protocols

This protocol assesses the in vivo anti-inflammatory activity of a test compound.

-

Animals: Male ICR mice (20-25 g) are used.

-

Groups:

-

Control group (vehicle).

-

Positive control group (e.g., indomethacin).

-

Test groups (various doses of the compound/extract).

-

-

Procedure:

-

Administer the test compound or vehicle orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

This in vitro assay measures the effect of a compound on the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

-

NO Measurement:

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

Cardiovascular Effects

Polysaccharides and homoisoflavonoids from Ophiopogon japonicus have shown significant cardioprotective effects, primarily through antioxidant mechanisms and the modulation of signaling pathways involved in cell survival and angiogenesis.

Quantitative Data on Cardioprotective Activity

| Compound/Extract | Model/Assay | Parameter | Effect | Reference |

| Ophiopogon japonicus Polysaccharide (OJP1) (100-300 mg/kg) | Isoproterenol-induced myocardial ischemia in rats | ST-segment elevation | Significantly reduced | [12][13] |

| OJP1 (100-300 mg/kg) | Isoproterenol-induced myocardial ischemia in rats | AST, LDH, CK, CK-MB levels | Significantly attenuated | [12][13] |

| OJP1 (100-300 mg/kg) | Isoproterenol-induced myocardial ischemia in rats | SOD, GPx, CAT activities (serum and myocardium) | Significantly enhanced | [12][13] |

| OJP1 (100-300 mg/kg) | Isoproterenol-induced myocardial ischemia in rats | MDA level (serum and myocardium) | Significantly decreased | [12][13] |

| Methylophiopogonanone A (MO-A) (10 mg/kg/day) | Ischemia/reperfusion in mice | Infarct size | Reduced by 60.7% | [14] |

| MO-A (10 mg/kg/day) | Ischemia/reperfusion in mice | Myocardial apoptosis | Reduced by 56.8% | [14] |

Key Signaling Pathways in Cardioprotection

The polysaccharide MDG-1 has been shown to promote angiogenesis and cell survival in ischemic heart tissue by activating the SPHK/S1P/bFGF/AKT/ERK and eNOS/NO signaling pathways.[15] Methylophiopogonanone A (MO-A) attenuates ischemia/reperfusion-induced myocardial apoptosis by activating the PI3K/Akt/eNOS signaling pathway.[14]

Experimental Protocols

This protocol is used to evaluate the cardioprotective effects of a substance against chemically-induced myocardial injury.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Groups:

-

Normal control (saline).

-

Isoproterenol (ISO) control.

-

Test groups (pre-treated with various doses of the compound/extract).

-

-

Procedure:

-

Administer the test compound or vehicle orally for a specified period (e.g., 28 days).

-

On the last two days, induce myocardial ischemia by subcutaneous injection of isoproterenol (e.g., 85 mg/kg).

-

Record electrocardiogram (ECG) to assess ST-segment changes.

-

At the end of the experiment, collect blood and heart tissue.

-

-

Analysis:

-

Measure serum levels of cardiac injury markers (CK-MB, LDH, AST).

-

Homogenize heart tissue to measure antioxidant enzyme activities (SOD, CAT, GPx) and lipid peroxidation (MDA).

-

Perform histopathological examination of the heart tissue.

-

Neuroprotective Effects

Certain saponins from Ophiopogon japonicus have demonstrated neuroprotective and neuritogenic activities, suggesting potential applications in neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity

| Compound | Model/Assay | Parameter | Efficacy | Reference |

| Steroidal Saponin (Compound 1) | PC12 cells | Neuritogenic activity | 46% at 1 µM | [16] |

Key Signaling Pathways in Neuroprotection

A novel steroidal saponin has been shown to induce neuritogenic activity in PC12 cells through the activation of the MEK/ERK signaling pathway.[16]

Experimental Protocols

This assay evaluates the ability of a compound to promote the growth of neurites, an indicator of neuronal differentiation.

-

Cell Culture: Grow PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Procedure:

-

Seed PC12 cells onto collagen-coated plates.

-

After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum).

-

Treat the cells with various concentrations of the test compound or Nerve Growth Factor (NGF) as a positive control.

-

Incubate for 48-72 hours.

-

-

Analysis:

-

Examine the cells under a phase-contrast microscope.

-

A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

-

Calculate the percentage of neurite-bearing cells in at least 100 cells per well.

-

Metabolic Effects

Bioactive compounds from Ophiopogon japonicus have shown potential in managing metabolic disorders such as hyperlipidemia and obesity.

Quantitative Data on Metabolic Regulation

| Compound/Extract | Model/Assay | Parameter | Effect | Reference |